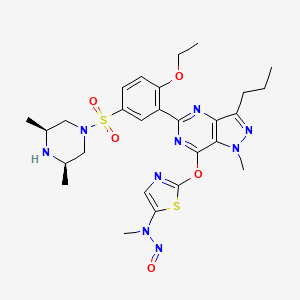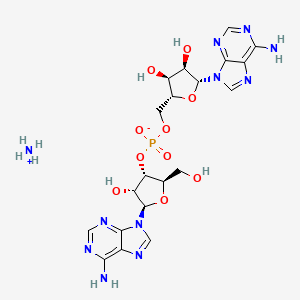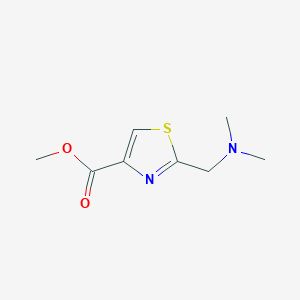
Nitrosoprodenafil
Descripción general
Descripción
Nitrosoprodenafil is a synthetic designer drug found in “herbal” aphrodisiac productsThis compound has an innovative structure that acts as a prodrug, breaking down in the body to release both the phosphodiesterase type 5 inhibitor aildenafil and free nitric oxide, which have powerfully synergistic effects .
Aplicaciones Científicas De Investigación
Nitrosoprodenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of nitroso groups on pharmacological activity.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential use in treating erectile dysfunction and other conditions related to vascular function.
Industry: Studied for its potential use in developing new pharmaceuticals with dual mechanisms of action.
Mecanismo De Acción
Nitrosoprodenafil acts as a prodrug, breaking down in the body to release both a phosphodiesterase type 5 inhibitor (aildenafil) and free nitric oxide. This dual mechanism of action leads to:
Inhibition of phosphodiesterase type 5: Increases levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow.
Release of nitric oxide: Activates guanylate cyclase, further increasing cyclic guanosine monophosphate levels and enhancing the vasodilatory effect.
Similar Compounds:
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Acetildenafil: Another analogue with similar pharmacological effects.
Sulfoaildenafil: A related compound with a sulfonyl group.
Uniqueness: this compound is unique due to its dual mechanism of action, combining the effects of a phosphodiesterase type 5 inhibitor and nitric oxide release. This combination has not been exploited by conventional pharmaceutical companies due to the associated risks, such as a precipitous drop in blood pressure .
Safety and Hazards
Nitrosoprodenafil has severe risks of toxicity . Combining PDE5 inhibitors with nitric oxide releasers like amyl nitrite is contraindicated as it can cause a precipitous drop in blood pressure that can potentially result in death . Nitrosamines are also generally avoided in drug development as they can often be hepatotoxic and carcinogenic .
Direcciones Futuras
The dual mechanism of action of Nitrosoprodenafil has never been exploited by conventional pharmaceutical companies because of the risks involved . While the combined mechanisms of action are likely to be effective, the severe risks of toxicity present significant challenges for future development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitrosoprodenafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of nitroso groups. The process typically includes:
Step 1: Synthesis of the core pyrazolo[4,3-d]pyrimidine structure.
Step 2: Introduction of the sulfonyl group and ethoxyphenyl group.
Step 3: Nitrosation of the thiazole ring to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:
Controlled temperature and pressure conditions: to optimize yield and purity.
Use of catalysts: to accelerate the reaction rates.
Purification steps: such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nitrosoprodenafil undergoes several types of chemical reactions, including:
Oxidation: Conversion of the nitroso group to a nitro group.
Reduction: Reduction of the nitroso group to an amine.
Substitution: Replacement of functional groups on the core structure.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroprodenafil.
Reduction: Formation of aminoprodenafil.
Substitution: Various substituted derivatives depending on the reagents used.
Propiedades
IUPAC Name |
N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAKXJYYAUWRND-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029943 | |
| Record name | Nitrosoprodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1266755-08-1 | |
| Record name | Nitrosoprodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoprodenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSOPRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of Nitrosoprodenafil based on the provided research?
A1: The research paper focuses on elucidating the structure of this compound using various spectroscopic techniques. While the abstract doesn't provide specific details, the title highlights the use of NMR, mass spectrometry, and X-ray diffraction in conjunction with hydrolysis data to revise the understanding of the compound's structure []. This suggests a comprehensive approach was taken to confirm and potentially refine the molecular structure of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,4-Dinitrobenzo[b]thiophene](/img/structure/B1514880.png)




